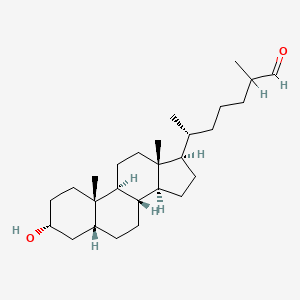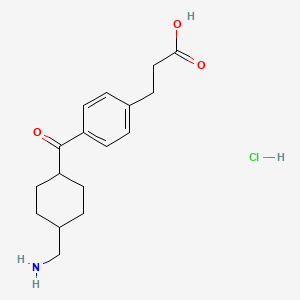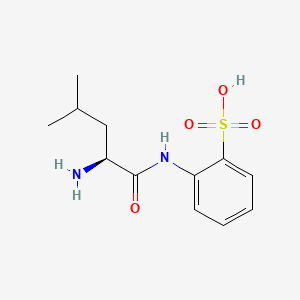
Eprodisate
描述
作用机制
依普罗地沙特通过竞争性结合血清淀粉样蛋白 A (SAA) 蛋白上的糖胺聚糖结合位点发挥作用。这种结合抑制了淀粉样蛋白纤维的聚合及其在组织中的后续沉积。 通过阻止淀粉样蛋白纤维形成,依普罗地沙特减缓了 AA 淀粉样变性症患者肾功能衰竭的进展 .
生化分析
Biochemical Properties
Eprodisate plays a crucial role in biochemical reactions by interacting with various biomolecules. It is structurally similar to heparan sulfate and competitively binds to glycosaminoglycan-binding sites on serum amyloid A (SAA) proteins. This interaction inhibits the polymerization of amyloid fibrils and their subsequent deposition in tissues . By preventing the accumulation of amyloid fibrils, this compound helps to maintain renal function in patients with AA amyloidosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by preventing the accumulation of amyloid fibrils, which can otherwise disrupt cellular homeostasis. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between amyloidogenic fibrils and glycosaminoglycans . As a result, this compound helps to preserve the normal function of cells and tissues affected by AA amyloidosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to glycosaminoglycan-binding sites on SAA proteins. This binding inhibits the polymerization of amyloid fibrils and their deposition in tissues . This compound acts as a competitive inhibitor, preventing the interaction between amyloidogenic fibrils and glycosaminoglycans, which is essential for the formation of amyloid deposits . This mechanism of action helps to slow the progression of renal disease in patients with AA amyloidosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting amyloid fibril deposition over extended periods . Long-term effects on cellular function and potential degradation of the compound have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound are more effective in inhibiting amyloid fibril deposition and preserving renal function . At very high doses, this compound may exhibit toxic or adverse effects, including potential impacts on other organ systems . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the deposition of amyloid fibrils. It interacts with enzymes and cofactors that are essential for the polymerization of amyloidogenic fibrils . By inhibiting these interactions, this compound helps to reduce the accumulation of amyloid deposits in tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound is primarily localized in extracellular spaces where it interacts with glycosaminoglycans to inhibit amyloid fibril deposition . Understanding the subcellular localization of this compound is crucial for elucidating its full range of biological activities and therapeutic potential .
准备方法
合成路线和反应条件
依普罗地沙特可以通过丙烷-1,3-二醇的磺化合成反应条件通常包括使用三氧化硫 (SO3) 或氯磺酸 (ClSO3H) 作为磺化剂 .
工业生产方法
在工业环境中,依普罗地沙特的生产涉及连续磺化过程,其中丙烷-1,3-二醇在受控环境中与三氧化硫反应。 反应在磺化反应器中进行,然后通过结晶和过滤过程纯化产物 .
化学反应分析
反应类型
依普罗地沙特会发生各种化学反应,包括:
氧化: 依普罗地沙特可以被氧化形成磺酸衍生物。
还原: 还原反应可以将依普罗地沙特转化为其相应的醇衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 的还原剂。
取代: 胺类和硫醇类等亲核试剂可用于取代反应.
主要产物
氧化: 磺酸衍生物。
还原: 醇衍生物。
科学研究应用
依普罗地沙特在科学研究中有几种应用:
相似化合物的比较
依普罗地沙特因其独特的结构和作用机制而独一无二。类似的化合物包括:
硫酸肝素: 一种天然存在的糖胺聚糖,具有类似的结构但不同的生物学功能。
甲烷二磺酸: 另一种磺酸,具有不同的化学性质和应用。
乙烷二磺酸: 类似于依普罗地沙特,但碳链更短.
依普罗地沙特的独特之处在于它能够专门靶向并抑制淀粉样蛋白纤维聚合,使其成为治疗 AA 淀粉样变性症的有希望的候选药物 .
属性
IUPAC Name |
propane-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVWUDMMXZUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048301 | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease. | |
| Record name | Eprodisate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
21668-77-9 | |
| Record name | 1,3-Propanedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprodisate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprodisate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPRODISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine](/img/structure/B1200637.png)

